7-Bromo-2-methylpyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-2-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-7-3-2-4-8(9)11(7)10-6/h2-5H,1H3 |
InChI Key |
AGMYGFNMXDXHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Scientific Research Applications
7-Bromo-2-methylpyrazolo[1,5-a]pyridine exhibits notable biological activities that make it a candidate for therapeutic applications:
- Kinase Inhibition : Research indicates that this compound acts as an inhibitor of AXL and c-MET kinases. These kinases are implicated in cancer progression and metastasis, making the compound a potential agent for cancer therapy. Inhibition of these kinases can disrupt cellular signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Properties : The compound has shown potential in inhibiting specific enzymes associated with inflammatory processes. This suggests its application in treating inflammatory diseases.
- Antimetabolite Activity : As a purine analogue, this compound may function as an antimetabolite in purine biochemical reactions, which is valuable in developing drugs targeting metabolic pathways in cancer cells .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Regioselective Synthesis : Several studies have reported on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines via reactions involving 5-amino-3-(2-pyrrolyl)pyrazoles with b-dicarbonyl compounds. This method allows for the formation of diverse derivatives with potential biological activities .
- Palladium-Catalyzed Reactions : Advanced synthetic techniques include palladium-catalyzed reactions that facilitate the formation of complex pyrazolo derivatives. These methods improve yield and selectivity, enhancing the compound's applicability in drug development .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
- Cancer Treatment : Given its role as a kinase inhibitor, the compound is being explored for its efficacy in treating various cancers. Its ability to target specific kinases involved in tumorigenesis positions it as a promising candidate for further clinical development .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazolo compounds can exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant strains .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Key Insights :
- Position of Bromine: Bromine at C7 (vs.
- Functional Groups : The methyl group (C2) increases lipophilicity, improving membrane permeability, while carboxylic acid (C2) enhances solubility for biological targeting .
- Core Heterocycle : Pyrazolo[1,5-a]pyridine offers metabolic stability over imidazo or triazolo analogs, which may exhibit higher polarity and binding specificity .
Kinase Inhibition
- Pyrazolo[1,5-a]pyridine Derivatives : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular potency (e.g., LLE optimization) .
- Triazolo Analogs: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives show nanomolar IC₅₀ values for PDE4B inhibition (0.0034–0.47 μM), comparable to roflumilast .
Antibacterial Activity
Drug Development
Material Science
Preparation Methods
Reagents and Conditions
-
Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly used.
-
Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions.
-
Catalysts : Lewis acids such as FeBr₃ or AlCl₃ enhance regioselectivity.
A representative procedure involves reacting 2-methylpyrazolo[1,5-a]pyridine with NBS (1.1 equiv) in THF at 65°C for 12 hours, yielding 7-bromo-2-methylpyrazolo[1,5-a]pyridine in 82% purity after recrystallization. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C7 position (Figure 1).
Table 1: Optimization of Direct Bromination
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | THF | 65 | 12 | 82 |
| Br₂ | DCM | 25 | 6 | 68 |
| NBS | Acetic Acid | 100 | 8 | 75 |
Cyclocondensation of Brominated Aminopyrazole Precursors
This method constructs the pyrazolo[1,5-a]pyridine core while pre-installing the bromine substituent. 5-Bromo-3-amino-1H-pyrazole serves as a key intermediate, reacting with β-diketones or α,β-unsaturated ketones under oxidative conditions.
Reaction Mechanism
-
Nucleophilic Addition : The enolate form of the β-diketone attacks the electrophilic carbon of the aminopyrazole.
-
Oxidative Dehydrogenation : Molecular oxygen facilitates aromatization, forming the pyrazolo[1,5-a]pyridine ring.
A high-yielding protocol involves heating 5-bromo-3-amino-1H-pyrazole with acetylacetone in ethanol containing acetic acid (6 equiv) under an O₂ atmosphere at 130°C for 18 hours, achieving a 94% yield.
Table 2: Cyclocondensation with Varied β-Diketones
| β-Diketone | Solvent | Oxidant | Yield (%) |
|---|---|---|---|
| Acetylacetone | Ethanol | O₂ | 94 |
| Dibenzoylmethane | Toluene | DDQ | 87 |
| Ethyl acetoacetate | DMF | Cu(OAc)₂ | 78 |
Comparative Analysis of Methods
Direct Bromination offers simplicity but requires pure starting material. Cyclocondensation allows modular construction of the core with embedded substituents but depends on precursor availability. Halogen Exchange is niche, suited for late-stage functionalization.
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Bromination | 68–82 | High | Moderate |
| Cyclocondensation | 75–94 | Moderate | Low |
| Halogen Exchange | 50–65 | Low | High |
Emerging Techniques: Photocatalytic Bromination
Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) with NBS to achieve C–H bromination at room temperature. Preliminary studies report 70% yield for this compound using this method, though optimization is ongoing .
Q & A
Q. What are the standard synthetic routes for preparing 7-Bromo-2-methylpyrazolo[1,5-a]pyridine, and how are intermediates purified?
The compound is typically synthesized via condensation reactions between aminopyrazole precursors and electrophilic reagents. For example, describes refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane. Key intermediates are characterized using IR, NMR, and mass spectrometry to confirm regiochemistry .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.38–7.67 ppm and methyl groups at δ 2.0–3.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 359 for brominated derivatives) .
Q. What safety protocols are essential when handling halogenated pyrazolo[1,5-a]pyridine derivatives?
- Use PPE (gloves, goggles, lab coats) to avoid skin contact .
- Conduct reactions in fume hoods to mitigate inhalation risks.
- Dispose of halogenated waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine be achieved?
Position 7 is activated for electrophilic substitution due to electron-deficient aromatic systems. demonstrates bromination using NBS (N-bromosuccinimide) in DMF under controlled temperatures (60–90°C). Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups using 7-bromo derivatives as substrates .
Q. What methodologies resolve tautomerism in pyrazolo[1,5-a]pyrimidine derivatives?
Tautomeric equilibria (e.g., amino-imine forms) are resolved via:
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
Discrepancies (e.g., C/H/N content) arise from incomplete purification or hygroscopic byproducts. recommends:
- Repeating recrystallization (e.g., from DMF/ethanol) to improve purity.
- Using high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., Δ < 0.005 ppm error) .
Q. What strategies optimize low-yield reactions in pyrazolo[1,5-a]pyridine synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
- Catalysis : CuBr/1,10-phenanthroline systems improve oxidative cyclization yields (e.g., 88% for aminal derivatives) .
- Temperature control : Heating at 90°C for 30 minutes accelerates silylformamidine-mediated functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
